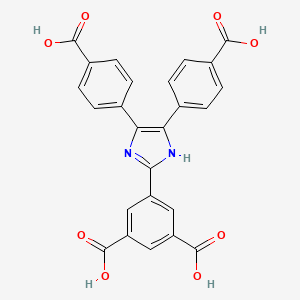

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid

Description

This compound is primarily utilized in the construction of metal-organic frameworks (MOFs) due to its multiple carboxylate groups, which enable versatile coordination modes with metal nodes . Its rigid aromatic backbone and high symmetry contribute to the formation of stable, porous frameworks with applications in gas adsorption, catalysis, and luminescent materials .

Properties

Molecular Formula |

C25H16N2O8 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

5-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C25H16N2O8/c28-22(29)14-5-1-12(2-6-14)19-20(13-3-7-15(8-4-13)23(30)31)27-21(26-19)16-9-17(24(32)33)11-18(10-16)25(34)35/h1-11H,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |

InChI Key |

JCXQTEYHANIOAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically involves:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Cyclization | Formation of the imidazole ring from aldehyde and amine precursors | Acidic or basic catalysis, reflux or solvothermal conditions |

| 2 | Carboxylation | Introduction of carboxylic acid groups on phenyl rings | Use of carboxylated precursors or oxidation steps |

| 3 | Purification | Crystallization or chromatography to isolate pure compound | Solvent choice critical for yield and purity |

This approach is flexible and can be adapted depending on the desired substitution pattern and purity requirements.

Esterification and Hydrolysis Route

A common synthetic approach involves:

- Synthesizing ester derivatives of the ligand (e.g., dimethyl or diethyl esters) by reacting the imidazole intermediate with ethoxycarbonyl or methoxycarbonyl groups.

- Subsequent hydrolysis of these esters under basic conditions (e.g., reflux with NaOH in a mixture of methanol, THF, and water) to yield the free acid form.

- Acidification of the hydrolyzed mixture to precipitate the target acid compound, followed by filtration and drying.

This method provides high yields (up to ~95%) and allows for easier purification of intermediates.

- The choice of solvent and temperature during cyclization and carboxylation steps significantly affects the yield and purity of the final product.

- Hydrolysis of ester intermediates under reflux conditions in mixed solvents is efficient and reproducible.

- Purification by crystallization from appropriate solvents (e.g., methanol, acetonitrile) yields high-purity ligand suitable for coordination chemistry applications.

- The ligand’s multiple carboxylic acid groups enable strong coordination with metal ions, facilitating the formation of stable MOFs with diverse topologies.

| Method | Key Steps | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Multi-step organic synthesis | Cyclization → Carboxylation → Purification | Direct synthesis of free acid | Moderate to high | Requires careful control of conditions |

| Esterification + Hydrolysis | Ester formation → Base hydrolysis → Acidification | High yield, easier purification | Up to 95% | Commonly used for complex ligands |

| Solvothermal coordination | Ligand + metal salt heating in solvent | Produces coordination polymers | N/A | Not for free ligand synthesis |

The preparation of 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid is achieved primarily through multi-step organic synthesis involving imidazole ring formation and carboxylation, often complemented by esterification and hydrolysis strategies to improve yield and purity. The compound’s synthesis is well-documented in coordination chemistry literature, emphasizing its role as a versatile ligand for MOF construction. Optimization of reaction conditions and purification methods is critical to obtaining high-quality material for advanced applications.

Chemical Reactions Analysis

Metal Coordination Reactions

The compound acts as a polydentate ligand, forming stable coordination polymers (CPs) and metal-organic frameworks (MOFs) with transition metals. Key findings include:

Table 1: Reported Metal Coordination Reactions

-

Cobalt Coordination : Forms 2D layers with Co(II) under solvothermal conditions, which assemble into 3D architectures via halogen (I···I) and π-π interactions .

-

Zinc-Based Frameworks : Exhibits strong fluorescence when coordinated to Zn(II), enabling selective detection of Fe³⁺ and Cu²⁺ with quenching constants (Ksv) up to 8.49 × 10³ M⁻¹ .

-

Cadmium Polymers : Displays high sensitivity for nitroaromatic compounds (LOD: 0.087 μM) due to electron transfer mechanisms .

Supramolecular Interactions

Non-covalent interactions govern the stability and functionality of its metal complexes:

Key Interactions :

-

Halogen Bonding : I···I and I···π interactions in Co(II) polymers enhance structural rigidity .

-

Hydrogen Bonding : Carboxylic acid groups form extensive H-bonds with solvent molecules (e.g., H₂O, DMF), stabilizing pore structures .

-

π-π Stacking : Aromatic rings facilitate interlayer interactions, critical for 3D network formation .

Table 2: Dominant Supramolecular Forces in Select Complexes

| Complex | Primary Interaction | Secondary Interaction | Dimensionality |

|---|---|---|---|

| [Co(5-iipa)(bbi)] | I···I (3.5 Å) | C–H···O | 3D |

| [Cd(HL)₂] | π-π (3.8 Å) | N–H···O | 2D |

| [Zn(tib)(bdc-NO₂)] | H-bonding | van der Waals | 3D |

Reaction Mechanisms

-

Coordination-Driven Assembly : Carboxylate groups deprotonate under basic conditions, binding metals via μ₂- or μ₃-bridging modes .

-

Fluorescence Quenching : Electron-deficient analytes (e.g., antibiotics) disrupt ligand-to-metal charge transfer (LMCT), reducing emission intensity .

-

Solvent-Directed Morphology : Polar solvents (e.g., DMF) template channel formation in Co(II) polymers, enabling guest molecule encapsulation .

Comparative Reactivity

Table 3: Reactivity Comparison with Structural Analogues

| Compound | Functional Groups | Metal Affinity | Key Reactivity Difference |

|---|---|---|---|

| 1H-imidazole-4,5-dicarboxylic acid | 2 carboxyl, 1 imidazole | Moderate | Limited π-system for extended networks |

| 3-carboxyphenylboronic acid | Boronic acid | Low | Forms covalent bonds with diols |

| Target Compound | 4 carboxyl, 1 imidazole | High | Enables 3D frameworks via diverse bonding modes |

This compound’s multifunctional design supports advanced material applications, particularly in environmental remediation and chemical sensing. Further studies could explore its catalytic potential in organic transformations or gas storage capabilities.

Scientific Research Applications

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid is a complex organic compound featuring an imidazole ring and multiple carboxylic acid functional groups. It has potential applications in coordination chemistry and materials science due to its ability to form metal-organic frameworks (MOFs) and coordination polymers. The presence of multiple carboxylic acid groups enhances its coordination capabilities with various metal ions, making it a versatile ligand in the synthesis of complex structures.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

- Coordination Complexes: this compound can react with metal ions to form coordination complexes, typically under solvothermal conditions, acting as a bidentate or tridentate ligand through its carboxylate groups. For example, it can form zinc(II) coordination polymers, stabilizing metal centers and creating extended structures through metal-ligand interactions.

- Metal-Organic Frameworks (MOFs): This compound is used to construct metal-organic frameworks because of its structural integrity for advanced material applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions:

- Imidazole Ring Formation: The initial step involves the cyclization of precursors containing phenolic and carboxylic functionalities.

- Carboxylation: Subsequent steps include carboxylation reactions to introduce additional carboxylic acid groups onto the aromatic system.

- Purification: The final product is purified through crystallization or chromatography to obtain high-purity samples.

Applications

this compound has several applications, including:

- The compound 5'-(4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid is related to the synthesis of metal-organic frameworks .

- Sensors: Cd(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) are used as sensors .

- Catalysis: Cd(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) are used as catalysts .

- Storage: Cd(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) are used for storage .

Mechanism of Action

The mechanism by which 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include metal ion coordination sites and potential interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H₄BCIA belongs to a family of nitrogenous carboxylate ligands used in MOF synthesis. Below is a detailed comparison with key analogues, emphasizing structural features, coordination behavior, and functional performance.

Table 1: Structural and Functional Comparison of H₄BCIA and Related Ligands

Coordination Chemistry and Framework Stability

- H₄BCIA exhibits tetradentate-to-octadentate coordination due to four carboxylate groups and the imidazole N-atom, enabling diverse connectivity with metal clusters (e.g., Zn²⁺, Cu²⁺). This results in MOFs with high surface areas (>1500 m²/g) and thermal stability up to 400°C .

- H₃CPHI lacks the imidazole ring and has an ether bridge, reducing rigidity.

- Pyridyl-substituted analogues (e.g., 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole) favor π-π stacking interactions but offer fewer carboxylate sites, limiting their utility in high-porosity MOFs .

Gas Adsorption Performance

H₄BCIA-based MOFs demonstrate superior gas uptake compared to analogues:

- CO₂ adsorption : 8.2 mmol/g at 298 K (H₄BCIA-Zn MOF) vs. 4.5 mmol/g for H₃CPHI-Cu MOF .

- Selectivity for CO₂ over N₂ : H₄BCIA frameworks achieve selectivity ratios of 22:1, attributed to polarized carboxylate groups and narrow pore windows , whereas H₂BZIMIP frameworks show ratios of 12:1 .

Catalytic Activity

H₄BCIA-MOFs are effective in acid-base catalysis (e.g., Knoevenagel condensation) due to accessible Lewis acid sites (unsaturated metal nodes) and Brønsted acidic carboxylates. In contrast, H₂BZIMIP-MOFs exhibit lower activity due to steric hindrance from the benzimidazole group .

Research Findings and Limitations

- Synthetic Challenges : H₄BCIA requires multistep synthesis (e.g., cyclocondensation of 4-carboxybenzaldehyde with ammonium acetate), yielding ~70% purity without recrystallization .

- Competing Ligands : While H₄BCIA outperforms many analogues in gas adsorption, ligands like 9H-carbazole-2,7-dicarboxylic acid (2,7-H₂CDC) exhibit superior luminescence properties, limiting H₄BCIA’s utility in optoelectronic applications .

Biological Activity

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid (CAS No. 2172820-34-5) is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 472.40 g/mol . The compound features multiple carboxylic acid groups, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Preliminary studies suggest that compounds with similar structural motifs exhibit DNA intercalation properties. This interaction can lead to the unwinding of the DNA helix, potentially affecting gene expression and cellular proliferation .

- Enzyme Inhibition : The imidazole ring in the structure may facilitate interactions with various enzymes, acting as a competitive inhibitor. Such inhibition can modulate metabolic pathways and influence cell signaling .

- Antioxidant Activity : Compounds with multiple carboxylic acid groups have been shown to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to the compound's therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, research on similar imidazole derivatives has indicated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but is a promising area for future investigation.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that compounds similar in structure to this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to DNA intercalation and subsequent disruption of cellular replication processes .

- Cervical Cancer Models : Another study indicated that related compounds could inhibit cell proliferation in cervical cancer models by inducing apoptosis through mitochondrial pathways .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C25H16N2O8 |

| Molecular Weight | 472.40 g/mol |

| CAS Number | 2172820-34-5 |

| Potential Biological Activities | Anticancer, Antioxidant |

| Mechanisms of Action | DNA Intercalation, Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting 4-carboxybenzaldehyde derivatives with ammonium acetate and substituted benzils under reflux in glacial acetic acid. Catalysts like ammonium acetate or metal-organic frameworks (MOFs) can enhance yield . Optimization may involve factorial design (e.g., varying temperature, molar ratios, and solvent systems) to identify critical parameters. For example, refluxing at 120°C for 12 hours with a 1:1.2 molar ratio of aldehyde to benzil derivatives has been reported for analogous imidazole systems .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of X-ray diffraction (XRD) for crystallinity analysis, NMR (¹H/¹³C) for proton/carbon environment verification, and FTIR for functional group identification (e.g., carboxyl C=O stretches at ~1700 cm⁻¹) is recommended. For example, XRD analysis of similar imidazole derivatives revealed planar imidazole rings with π-stacking interactions, critical for validating structural motifs . Mass spectrometry (HRMS) further confirms molecular weight.

Q. How can researchers assess the purity of this compound, particularly in the context of metal-organic framework (MOF) synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. For MOF applications, trace metal contamination (e.g., residual catalysts) must be quantified via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. What strategies address solubility challenges when incorporating this compound into MOFs or coordination polymers?

- Methodological Answer : The compound’s low solubility in polar solvents can hinder MOF crystallization. Pre-functionalization with solubilizing groups (e.g., methyl or methoxy substituents) or using mixed-solvent systems (e.g., DMF/water) improves solubility. Sonication-assisted dissolution and hydrothermal/solvothermal synthesis (160–200°C, 24–72 hours) are effective for crystallization .

Q. How can substitution patterns on the imidazole ring be modified to enhance optoelectronic properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 2-position of the imidazole ring or replacing phenyl groups with pyridyl moieties alters π-conjugation and charge-transfer efficiency. For example, cyanoacrylic acid derivatives of analogous imidazoles exhibit redshifted absorption spectra, making them candidates for dye-sensitized solar cells (DSSCs) . Theoretical DFT calculations (e.g., HOMO-LUMO gap analysis) can predict optoelectronic behavior .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or polymorphism. Variable-temperature NMR can detect tautomeric equilibria, while XRD provides static structural snapshots. For polymorphic forms, differential scanning calorimetry (DSC) identifies phase transitions. Cross-referencing with computational models (e.g., molecular docking) clarifies ambiguities .

Q. What experimental designs are suitable for optimizing catalytic activity in MOFs derived from this ligand?

- Methodological Answer : A Taguchi orthogonal array or response surface methodology (RSM) can optimize MOF synthesis parameters (e.g., ligand-to-metal ratio, pH, and temperature). For catalytic applications (e.g., CO₂ reduction), activity assays under controlled gas flow and electrochemical impedance spectroscopy (EIS) quantify performance. Baseline studies with analogous imidazole-based MOFs are critical for benchmarking .

Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature/pH), and how can this be mitigated?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂/air reveals decomposition thresholds (e.g., ~300°C for carboxylate loss). In acidic/alkaline media, stability is pH-dependent: carboxyl groups protonate below pH 3, reducing solubility. Encapsulation in silica matrices or post-synthetic modification with hydrophobic groups (e.g., alkyl chains) enhances stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.